n-(3-Bromo-2-fluorophenyl)acetamide

Catalog No.
S14954953
CAS No.
88288-11-3
M.F
C8H7BrFNO
M. Wt
232.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(3-Bromo-2-fluorophenyl)acetamide

CAS Number

88288-11-3

Product Name

n-(3-Bromo-2-fluorophenyl)acetamide

IUPAC Name

N-(3-bromo-2-fluorophenyl)acetamide

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)

InChI Key

BJGINPMOVCVXGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Br)F

N-(3-Bromo-2-fluorophenyl)acetamide is an organic compound characterized by the presence of a bromo and a fluoro substituent on a phenyl ring attached to an acetamide group. Its chemical formula is C8H7BrFNOC_8H_7BrFNO with a molecular weight of approximately 232.05 g/mol. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Typical for acetamides and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing derivatives.
  • Amidation: The acetamide group can undergo reactions to form more complex amides or be involved in coupling reactions with other electrophiles.
  • Reduction and Oxidation: Under specific conditions, this compound can be oxidized or reduced, leading to different derivatives, which can be utilized in further synthetic pathways .

Research indicates that compounds similar to N-(3-Bromo-2-fluorophenyl)acetamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of halogen atoms often enhances the pharmacological profile of such compounds by influencing their interaction with biological targets .

The synthesis of N-(3-Bromo-2-fluorophenyl)acetamide typically involves the following steps:

  • Bromination: Starting from 2-fluoroaniline, bromination is performed using bromine or a brominating agent to introduce the bromine atom at the meta position.
  • Acetylation: The resultant 3-bromo-2-fluoroaniline is then reacted with acetic anhydride or acetyl chloride to form N-(3-Bromo-2-fluorophenyl)acetamide through an acetylation reaction.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain high purity .

N-(3-Bromo-2-fluorophenyl)acetamide has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing new drugs with improved efficacy against various diseases.
  • Chemical Research: Used in laboratories for the synthesis of more complex organic molecules and for studying structure-activity relationships in medicinal chemistry .

Interaction studies involving N-(3-Bromo-2-fluorophenyl)acetamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate its potential as a drug candidate. The halogen substituents are known to influence the compound's bioactivity by modulating its electronic properties and steric effects, which affect how it interacts with proteins and enzymes .

Several compounds share structural similarities with N-(3-Bromo-2-fluorophenyl)acetamide, often exhibiting comparable biological activities. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-N-(2-fluorophenyl)acetamide73383-95-60.98
2-Bromo-N-(4-fluorophenyl)acetamide2195-44-00.91
2-Bromo-N-(3-fluorophenyl)acetamide73392-04-80.89
N-(5-bromo-2-fluorophenyl)acrylamideNot listedVariable

These compounds are unique due to their specific substituent patterns and their respective pharmacological profiles, which may lead to different therapeutic applications or mechanisms of action compared to N-(3-Bromo-2-fluorophenyl)acetamide .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

230.96950 g/mol

Monoisotopic Mass

230.96950 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-11

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